Thyroxine-13C6 is a synthetically produced molecule used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of thyroxine in biological samples. [, ] It is classified as a stable isotope-labeled compound, meaning it does not undergo radioactive decay. [, ] Its use in IDMS stems from the identical chemical behavior it shares with naturally occurring thyroxine while being distinguishable by its mass difference due to the six 13C atoms. [, ] This property makes it an invaluable tool in various fields, including endocrinology, clinical chemistry, and pharmaceutical research.
Thyroxine-13C6 is derived from the natural hormone thyroxine, which is synthesized primarily in the thyroid gland. It is classified as a thyroid hormone and falls under the category of iodothyronines, which are characterized by their iodine content and phenolic structure. The chemical formula for thyroxine is C15H11I4NNaO4, while its carbon-13 labeled variant has the formula C21H11I4NNaO4, reflecting the substitution of six carbon atoms with their isotopes.
The synthesis of thyroxine-13C6 typically involves several steps starting from readily available precursors. A notable method described in the literature involves the use of 13C6-labeled bromo-benzene as a starting material. This approach utilizes various organic reactions, including coupling reactions and halogenation, to construct the complex structure of thyroxine while incorporating the carbon-13 isotopes.
This synthetic route has been optimized for yield and purity, ensuring that the final product meets the specifications required for analytical applications .
Thyroxine-13C6 retains the core structure of natural thyroxine but includes six carbon-13 atoms. The molecular structure features a complex arrangement with four iodine atoms attached to a phenolic ring, contributing to its biological activity.
The presence of carbon-13 isotopes does not alter the chemical properties significantly but enhances its detection in analytical methods such as mass spectrometry .
Thyroxine-13C6 can undergo various chemical reactions similar to those of its unlabeled counterpart. These include:
These reactions are critical for understanding how thyroxine functions within biological systems and how it can be tracked using isotope labeling .
Thyroxine exerts its biological effects primarily through nuclear receptors that regulate gene expression. The mechanism involves:
The use of thyroxine-13C6 allows researchers to trace these processes more accurately in metabolic studies .
Thyroxine-13C6 exhibits similar physical properties to natural thyroxine:
Chemical properties include its ability to undergo redox reactions and participate in biochemical pathways relevant to metabolism .
Thyroxine-13C6 is widely used in scientific research for various purposes:
The incorporation of stable isotopes like carbon-13 enhances the accuracy of analytical techniques, making it invaluable for both basic research and clinical applications .
Thyroxine-13C6 (L-Thyroxine-13C6) is a stable isotope-labeled analog of the endogenous thyroid hormone thyroxine (T4), where six carbon atoms in the inner phenolic ring are replaced by the 13C isotope. This specific labeling pattern targets the tyrosine-derived core structure, preserving the molecule's stereochemical configuration as the (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid backbone. The structural integrity of the outer tyrosine-derived ring and the alanine side chain remains unaltered, maintaining the molecule's biochemical interactions while introducing mass differences detectable by mass spectrometry [1] [9].
The 13C6 labeling occurs at positions C-1', C-2', C-3', C-4', C-5', and C-6' of the inner phenolic ring (positions relative to the ether linkage), creating a mass shift of +6 Da compared to the native molecule without altering its chemical reactivity, polarity, or three-dimensional conformation. This strategic isotopic placement ensures minimal disruption to the molecule's behavior in biological systems while enabling precise analytical differentiation. The chiral center at the C-2 position retains its (S)-configuration, critical for maintaining the hormone's biological recognition and metabolism by deiodinase enzymes (DIO), which convert T4 to the biologically active triiodothyronine (T3) [1] [3] [6].
Structural Element | Labeling Status | Atomic Positions | Isotopic Enrichment |
---|---|---|---|
Inner Phenolic Ring | ¹³C-Labeled | C-1', C-2', C-3', C-4', C-5', C-6' | >99% ¹³C |
Outer Tyrosine Ring | Unlabeled | All carbon atoms | Natural abundance |
Alanine Side Chain | Unlabeled | Cα, Carboxyl carbon | Natural abundance |
Iodine Atoms | Unlabeled | 3,5 positions (both rings) | Natural abundance |
The molecular formula of Thyroxine-13C6 is C913C6H11I4NO4, with a precise molecular weight of 782.83 g/mol (compared to 776.87 g/mol for unlabeled T4). This +6 Da mass difference creates distinctive mass spectrometric signatures that facilitate unambiguous identification and quantification in complex biological matrices. In electrospray ionization mass spectrometry (ESI-MS), the [M+H]+ ion appears at m/z 783.83 for Thyroxine-13C6 versus m/z 777.87 for unlabeled T4, providing a clear isotopic separation [1] [4] [10].
Tandem mass spectrometry (MS/MS) fragmentation reveals characteristic patterns essential for structural confirmation and quantitative assays. The diagnostic fragment ions include those resulting from cleavage of the ether linkage (m/z 605.7 and 731.8 for labeled species) and decarboxylation products (m/z 738.8). When analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the retention time of Thyroxine-13C6 is identical to that of native T4, confirming identical chromatographic behavior, while the mass spectrometer differentiates the labeled and unlabeled compounds through their distinct mass transitions. This enables the use of Thyroxine-13C6 as an ideal internal standard for isotope dilution mass spectrometry (IDMS), compensating for matrix effects, ion suppression, and extraction efficiency variations during sample preparation [4] [5] [10].
Parameter | Thyroxine-13C6 | Native Thyroxine | Mass Shift (Δ) |
---|---|---|---|
Molecular Formula | C913C6H11I4NO4 | C15H11I4NO4 | +6 Da |
[M+H]+ (ESI+) | m/z 783.83 | m/z 777.87 | +6 Da |
Characteristic Fragment Ions | m/z 605.7, 731.8, 738.8 | m/z 599.7, 725.8, 732.8 | +6 Da |
Chromatographic Retention | Identical to native T4 | Reference | None |
The primary distinction between Thyroxine-13C6 and its non-labeled counterpart lies in their physicochemical behavior in analytical systems, not in their biochemical interactions. Both forms exhibit identical chromatographic retention times in reversed-phase HPLC systems, confirming equivalent hydrophobicity and ionization characteristics. This co-elution property is critical when Thyroxine-13C6 is employed as an internal standard, as it experiences identical matrix effects during LC-MS/MS analysis [4] [7] [10].
The binding affinity of Thyroxine-13C6 to serum carrier proteins (transthyretin, thyroxine-binding globulin, and albumin) is indistinguishable from that of native T4, as demonstrated by equilibrium dialysis studies. This equivalence extends to interactions with cellular transporters such as organic anion transporting polypeptides (OATPs) and monocarboxylate transporters (MCTs), which mediate hepatic uptake. However, the isotopic labeling enables precise tracking of exogenous versus endogenous hormone distribution in metabolic studies. Research using cryopreserved rat hepatocytes has demonstrated that both forms undergo identical carrier-mediated uptake kinetics, with Michaelis-Menten parameters (KM ≈ 2.93 μM, Vmax ≈ 3.06 pmol/106 cells/sec) accounting for >70% of total hepatic uptake [2].
The implementation of Thyroxine-13C6 as an internal standard significantly enhances analytical precision in free thyroxine (FT4) quantification. Equilibrium dialysis coupled with IDMS using Thyroxine-13C6 demonstrates recovery rates of 97-103% in serum matrices, compared to 80-120% variability observed with structural analogs or non-isotopic standards. This precision stems from the isotope standard's identical behavior during sample preparation steps (extraction, protein binding, and dialysis), where surface adsorption losses to labware (e.g., polypropylene tubes) affect both labeled and unlabeled forms equally, thus canceling out quantification errors [7] [10].
Application Context | Analytical Technique | Key Advantage | Reference |
---|---|---|---|
Free T4 Reference Measurement | Equilibrium Dialysis + ID-LC-MS/MS | Compensation for T4 adsorption losses to labware | [7] [10] |
Multi-residue Hormone Analysis | LC-MS/MS after LLE/SPE | Matrix effect correction in serum | [4] [10] |
Tissue Distribution Studies | HPLC-MS/MS after enzymatic digestion | Differentiation of endogenous vs. exogenous T4 | [4] |
T4-TTR Binding Displacement | Ultrafiltration + MS | Quantifying free fraction during chemical exposures | [2] [7] |
Metabolic Flux Analysis | GC-MS of ¹³C-labeled metabolites | Tracing T4 deiodination pathways | [5] |
The isotopic purity (>99% ¹³C) of commercially available Thyroxine-13C6 (e.g., Cerilliant® certified reference material) ensures minimal isotopic overlap in mass spectrometric detection windows. This high enrichment is critical for minimizing the natural abundance ¹³C contribution to the M+6 peak of unlabeled T4, which typically represents <0.3% of the base peak intensity. Consequently, Thyroxine-13C6 enables precise quantification of endogenous T4 at sub-nanogram per milliliter concentrations in biological samples, establishing it as an indispensable tool in modern thyroid hormone research and clinical assay standardization [4] [9] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9